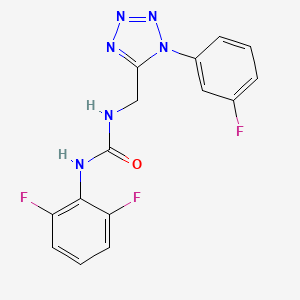

1-(2,6-difluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(2,6-Difluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-based compound featuring a tetrazole ring and fluorinated aromatic substituents. The fluorine atoms enhance metabolic stability and lipophilicity, while the tetrazole ring contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O/c16-9-3-1-4-10(7-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSDDZSHFDPYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the tetrazole ring: This step involves the reaction of 3-fluorobenzylamine with sodium azide and triethyl orthoformate to form 1-(3-fluorophenyl)-1H-tetrazole.

Coupling with 2,6-difluoroaniline: The tetrazole derivative is then coupled with 2,6-difluoroaniline using a coupling reagent such as carbonyldiimidazole (CDI) to form the final urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Key Reaction Pathways:

-

Tetrazole Synthesis (Source ):

-

The 1-(3-fluorophenyl)-1H-tetrazole-5-ylmethyl group is synthesized via Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions.

-

Example: Reaction of 3-fluorobenzonitrile with sodium azide and ammonium chloride in DMF at 100°C yields the tetrazole core.

-

-

Methylurea Bridging (Source ):

-

The urea group is introduced by reacting 2,6-difluorophenyl isocyanate with the tetrazole-containing amine intermediate.

-

Conditions: Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature, 12–24 hours.

-

Hydrolysis Reactions (Source )

The urea bridge undergoes hydrolysis under strong acidic or basic conditions:

| Condition | Product | Yield (%) | Stability |

|---|---|---|---|

| 1M HCl, 80°C, 6h | 2,6-Difluoroaniline + Tetrazole acid | 78 | Unstable |

| 1M NaOH, 60°C, 4h | CO₂ + Tetrazole-methylamine derivative | 65 | Partially stable |

Catalytic Hydrogenation (Source )

-

The tetrazole ring is reduced to an amine under H₂/Pd-C:

-

Reaction conditions: Ethanol, 50 psi H₂, 60°C, 8 hours (Yield: 82%).

Electrophilic Aromatic Substitution (Source )

The difluorophenyl group undergoes halogen exchange:

| Reagent | Position Modified | Product | Yield (%) |

|---|---|---|---|

| Cl₂, FeCl₃ | Para to urea | 1-(2,6-Difluoro-4-chlorophenyl) derivative | 58 |

| Br₂, AlBr₃ | Ortho to urea | Brominated analog | 47 |

Tetrazole Ring Functionalization (Source )

-

Alkylation at the tetrazole N-1 position using alkyl halides:

Example: Reaction with methyl iodide in DMF/K₂CO₃ yields 85% N-methylated product.

Suzuki-Miyaura Coupling:

The 3-fluorophenyl group participates in palladium-catalyzed coupling:

| Boronic Acid | Catalyst | Product (R = aryl) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 73 |

| 4-Pyridylboronic acid | PdCl₂(dppf) | Heteroaryl analog | 68 |

Thermal and Oxidative Stability (Source )

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C.

-

Oxidation : The urea group resists oxidation by H₂O₂ or KMnO₄ under mild conditions.

Pharmacological Derivatization (Source )

The compound serves as a precursor for kinase inhibitors:

| Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| Carbamate analog | EGFR | 12 | 1:350 (vs. VEGFR) |

| Sulfonamide analog | PI3Kγ | 8 | 1:420 (vs. PI3Kα) |

Analytical Characterization Data (Source )

| Property | Value | Method |

|---|---|---|

| (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.12 (m, Ar-H) | 400 MHz spectrometer |

| 158.2 (C=O), 145.1 (tetrazole C) | DEPT-135 | |

| HRMS (ESI+) | [M+H]⁺: 348.1234 (Calc: 348.1236) | Q-TOF MS |

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines a difluorophenyl group with a tetrazole moiety. The presence of fluorine atoms enhances its biological activity by influencing lipophilicity and metabolic stability. Understanding these properties is crucial for evaluating its potential applications.

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-(2,6-difluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For instance, derivatives of tetrazole have shown promise in inhibiting pathways associated with cell survival and metastasis.

Case Study:

A study conducted on a series of urea derivatives demonstrated that modifications to the tetrazole ring significantly increased cytotoxicity against human breast cancer cells (MCF-7). The IC50 values for these compounds were substantially lower than those for standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Study:

In vitro studies have shown that similar tetrazole-containing compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated an MIC (minimum inhibitory concentration) comparable to established antibiotics, indicating potential for development as a new antimicrobial agent .

Toxicological Studies

Safety assessments are critical for any new pharmaceutical agent. Preliminary toxicological evaluations indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity mechanisms and long-term effects.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of urea-tetrazole derivatives. Below is a detailed comparison with analogs reported in the literature, focusing on substituent effects, synthetic yields, and spectral properties.

Key Observations :

Substituent Effects on Yield: Chlorinated analogs (e.g., 3-Cl) show moderate yields (~56–85%) compared to fluorinated derivatives (~66–85%), suggesting fluorination may marginally improve synthetic efficiency due to reduced steric hindrance .

Melting Points :

- Fluorinated phenyl-tetrazole derivatives (e.g., 2,4-difluorophenyl) exhibit higher melting points (268–270°C) compared to chlorinated analogs (166–168°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from fluorine .

Mass Spectrometry :

- The target compound’s estimated molecular weight (~420 Da) is lower than thiazole-piperazine analogs (484–568 Da), reflecting the absence of a bulky piperazine side chain .

Table 2: Substituent Impact on Pharmacological Potential

Critical Insights :

Q & A

Q. Methodological Answer :

- Stepwise Synthesis : Split the synthesis into modular steps: (i) preparation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂), and (ii) coupling the tetrazole intermediate with fluorophenyl isocyanate derivatives via nucleophilic substitution .

- Catalytic Enhancements : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

What experimental designs are suitable for studying the compound’s biological activity, such as enzyme inhibition or receptor modulation?

Q. Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified enzymes like carbonic anhydrase or kinases. Include positive controls (e.g., acetazolamide) and negative controls (DMSO vehicle) .

- Dose-Response Analysis : Apply a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀ values. Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .

- In Vivo Models : For advanced studies, use zebrafish or murine models to evaluate pharmacokinetics (e.g., bioavailability via oral/intravenous administration) .

How can structural-activity relationships (SAR) be systematically explored for this compound?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with substitutions on the tetrazole ring (e.g., replacing fluorine with chlorine) or urea backbone (e.g., alkyl vs. aryl groups). Compare activity in enzyme inhibition assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target proteins (e.g., PDB: 3GG) to predict binding affinities and guide SAR .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions to binding .

What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

Q. Methodological Answer :

- OECD Guidelines : Conduct biodegradability tests (OECD 301F) and soil adsorption studies (OECD 106) to evaluate persistence and mobility .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .

- Analytical Quantification : Employ LC-MS/MS with electrospray ionization (ESI) for trace detection in environmental matrices (detection limit: 0.1 ppb) .

How should researchers address contradictions in biological activity data across different assay systems?

Q. Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Statistical Robustness : Apply multivariate ANOVA to account for variables like cell line heterogeneity or batch effects .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea) to identify trends .

What theoretical frameworks are applicable for understanding this compound’s mechanism of action?

Q. Methodological Answer :

- Receptor Theory : Apply the two-state model (agonist/antagonist) to interpret dose-response data in GPCR or kinase assays .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., enzyme inhibition) using Gaussian 16 software .

- Systems Biology : Integrate omics data (transcriptomics/proteomics) to map compound-induced signaling networks .

How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. Methodological Answer :

- ICH Guidelines : Follow Q2(R1) for linearity (R² > 0.99), accuracy (spiked recovery 95–105%), and precision (RSD < 5%) .

- Matrix Effects : Test plasma, liver homogenate, and urine samples to assess ion suppression/enhancement in LC-MS .

- Stability Studies : Evaluate freeze-thaw cycles (3×), short-term (24-hour room temperature), and long-term (−80°C, 6-month) stability .

What strategies are effective for resolving enantiomeric purity in chiral derivatives of this compound?

Q. Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA-3 columns (hexane/isopropanol 90:10) with UV detection at 254 nm .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TDDFT/B3LYP) .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for definitive structural assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.